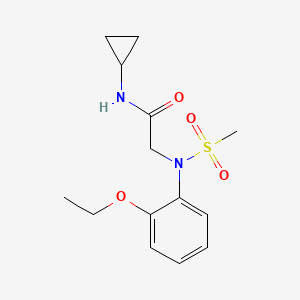
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPG-37157 and is a glycine transporter type 1 (GlyT1) inhibitor. GlyT1 inhibitors have been extensively studied for their ability to modulate the glycine neurotransmitter system and their potential therapeutic applications.
Wirkmechanismus
CPG-37157 is a potent and selective inhibitor of N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft, which regulates the levels of glycine in the brain. By inhibiting N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, CPG-37157 increases the levels of glycine in the synaptic cleft, which enhances NMDA receptor function and modulates synaptic plasticity. This mechanism of action has been extensively studied and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPG-37157 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function and modulates synaptic plasticity. This modulation of the glycine neurotransmitter system has been shown to improve cognitive function and memory. CPG-37157 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPG-37157 in lab experiments is its potency and selectivity as a N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor. The compound has been extensively characterized and its mechanism of action has been well studied. However, one of the limitations of using CPG-37157 is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of CPG-37157. One potential direction is the development of more potent and selective N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved aqueous solubility. Another direction is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the compound's mechanism of action could be further studied to better understand its effects on synaptic plasticity and cognitive function. Finally, the compound could be studied in human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
CPG-37157 can be synthesized using a multi-step reaction sequence that involves the coupling of 2-ethoxybenzoyl chloride with cyclopropylamine to form N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product, N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of CPG-37157 has been reported in several research articles and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CPG-37157 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and Alzheimer's disease. The compound has been shown to increase the levels of glycine in the brain by inhibiting the reuptake of glycine by N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Glycine is an important neurotransmitter that plays a crucial role in the regulation of synaptic transmission and plasticity. By modulating the glycine neurotransmitter system, CPG-37157 has the potential to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-7-5-4-6-12(13)16(21(2,18)19)10-14(17)15-11-8-9-11/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAXAWPAVLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)


![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)